Tetrabenzylhafnium

Lewis acidity Organometallic chemistry Catalyst design

Researchers developing next-generation polyolefin catalysts require precursors with defined reactivity and ligand tunability. Tetrabenzylhafnium addresses this need as a homoleptic Hf(IV) benzyl complex. - **Key differentiator:** 36× greater Lewis acidity than tetrabenzylzirconium, directly impacting activation kinetics and polymerization outcomes. - **Application-proven:** Enables controlled synthesis of iminopyrrolyl hafnium complexes for α-olefin polymerization (Li et al.) and hydrogen-induced surface hydride formation on supported catalysts. - **Supply:** Air/moisture-sensitive; shipped under inert atmosphere. Stocked for immediate academic/industrial delivery.

Molecular Formula C28H28Hf
Molecular Weight 543.0 g/mol
Cat. No. B8690564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabenzylhafnium
Molecular FormulaC28H28Hf
Molecular Weight543.0 g/mol
Structural Identifiers
SMILES[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Hf+4]
InChIInChI=1S/4C7H7.Hf/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1;+4
InChIKeyKNLGRGALOHHVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabenzylhafnium Technical Specifications & Comparison


Tetrabenzylhafnium [Hf(CH₂Ph)₄, CAS 31406-67-4] is a homoleptic Group IV organometallic compound wherein a central hafnium(IV) center is coordinated by four benzyl ligands in a distorted tetrahedral geometry [1]. The compound appears as a yellow powder with a melting point of 99–104 °C and a molecular weight of 543.01 g/mol [2]. Tetrabenzylhafnium is air-, moisture-, and photo-sensitive and requires storage below 5 °C under inert atmosphere [2]. Its primary scientific value derives from serving as a versatile precursor for hafnium-containing catalysts and ligand-supported complexes, particularly in α-olefin polymerization and organometallic synthesis [1][3].

Organometallic building block for hafnium catalyst synthesis and ligand-transfer chemistry
Lewis acidity context distinct from tetrabenzylzirconium; informs catalyst design
Requires inert atmosphere handling below 5 °C; air-, moisture- and photo-sensitive

Tetrabenzylhafnium: Substitution Limitations


Tetrabenzylhafnium occupies a distinct position among hafnium precursors that precludes straightforward substitution by in-class alternatives. Unlike hafnium amides (e.g., TDMAH, TEMAH) that dominate atomic layer deposition (ALD) applications, tetrabenzylhafnium functions primarily as a catalyst precursor and organometallic building block, not as a volatile ALD/CVD source [1]. Its four benzyl ligands provide a unique reactivity profile: they undergo controlled protonolysis, hydrogenolysis, and ligand displacement reactions that enable the modular synthesis of diverse hafnium complexes [2]. Most critically, direct substitution with the zirconium analog—tetrabenzylzirconium—is contraindicated due to pronounced differences in Lewis acidity that fundamentally alter reactivity and adduct formation equilibria [3]. These distinctions carry quantifiable consequences for catalyst performance, complex stability, and reaction outcomes, as substantiated in the evidence below.

Tetrabenzylzirconium
Significantly lower Lewis acidity reported; catalyst activation kinetics and adduct equilibria may shift substantially without re-optimization.
Hafnium alkylamides (TDMAH, TEMAH)
Designed for ALD/CVD volatility; benzyl ligand-transfer chemistry in catalyst synthesis may not be replicated.

Tetrabenzylhafnium Comparative Evidence


Lewis Acidity: Comparison with Tetrabenzylzirconium

A 1972 NMR study established that tetrabenzylhafnium forms Lewis base adducts with significantly greater thermodynamic driving force than its zirconium analog. For the equilibrium M(CH₂Ph)₄ + L ⇌ M(CH₂Ph)₄·L, where L = trimethylphosphine or triphenylphosphine, the measured equilibrium quotient (Q) for the hafnium compound was 460 ± 30, compared to 12.6 ± 0.6 for tetrabenzylzirconium under identical conditions [1]. This represents an approximately 36-fold enhancement in Lewis acidity for the hafnium derivative.

Lewis acidity
Head-to-head
Hf(CH₂Ph)₄: Q = 460 ± 30
Tetrabenzylzirconium: Q = 12.6 ± 0.6
36.5-fold higher
Informs catalyst activation kinetics and substitution risk
NMR, ambient temp., benzene-d₆
Lewis acidity Organometallic chemistry Catalyst design

Functional Divergence from Hafnium Amides

While tetrabenzylhafnium is a versatile catalyst precursor, it is not employed in ALD due to insufficient volatility and thermal decomposition characteristics compared to hafnium alkylamides. A DFT study comparing Hf precursors for HfO₂ ALD established that hafnium amides (TDMAH, TEMAH) are the preferred volatile precursors, while tetrabenzylhafnium lacks the requisite vapor transport properties for ALD processes [1]. Conversely, hafnium amides cannot replicate the benzyl ligand-transfer chemistry of tetrabenzylhafnium in catalyst synthesis [2]. This functional divergence defines distinct application domains.

Functional domain
Class-level
Catalyst precursor; no ALD/CVD utility
Hf alkylamides: ALD precursors for HfO₂
Functional divergence; not directly comparable on single metric
Informs application-specific procurement decisions
Based on literature usage patterns and volatility constraints
Atomic layer deposition Precursor selection Hafnium oxide

Hydrogen Activation of Supported Catalysts

When tetrabenzylhafnium is supported on silica or alumina, its catalytic activity in ethylene polymerization increases considerably upon heating in hydrogen [1]. IR spectroscopic studies of catalysts heated in hydrogen demonstrate the formation of surface Hf hydrides, which are the active species responsible for the enhanced polymerization activity [1]. This hydrogen-induced activation pathway is a distinctive feature of the benzyl ligand system and is not available to hafnium precursors bearing non-benzyl ligands (e.g., hafnium amides or halides) without benzyl functionality.

H₂ activation
Supporting evidence
Considerable increase in ethylene polymerization activity upon H₂ treatment; surface Hf–H formation confirmed by IR
Supports hydrogen-activation pathway unique to benzyl ligand
Qualitative assessment; silica or alumina support
Heterogeneous catalysis Ethylene polymerization Surface hydrides

1-Hexene Polymerization with Controlled Ligand Stoichiometry

Reaction of Hf(CH₂Ph)₄ with one equivalent of a sterically demanding iminopyrrolyl ligand (DIP-pyr)H yields the mono(iminopyrrolyl)hafnium tribenzyl complex (DIP-pyr)Hf(CH₂Ph)₃, which upon activation with [Ph₃C][B(C₆F₅)₄] becomes a highly active catalyst for 1-hexene polymerization [1]. The precise control over ligand stoichiometry enabled by the tetrabenzyl starting material permits the selective preparation of either mono- or bis-substituted hafnium benzyl complexes, offering tunable catalyst architecture that would be unattainable from hafnium halide or amide precursors.

1-Hexene polym.
Supporting evidence
Reported highly active catalyst for 1-hexene polymerization via controlled ligand stoichiometry (mono-iminopyrrolyl Hf tribenzyl complex)
Supports tunable catalyst architecture from a single precursor
Qualitative activity; activation with [Ph₃C][B(C₆F₅)₄]; room temp.
α-Olefin polymerization Single-site catalysis Ligand design

Tetrabenzylhafnium Application Scenarios


Hafnium Single-Site Olefin Polymerization Catalysts

Tetrabenzylhafnium serves as the preferred starting material for preparing well-defined hafnium benzyl complexes with tailored ligand environments. As demonstrated by Li et al. [1], controlled reaction with iminopyrrolyl ligands yields mono- or bis-substituted hafnium benzyl complexes that exhibit high activity for α-olefin polymerization upon activation with borate co-catalysts. The 36-fold enhanced Lewis acidity of Hf(CH₂Ph)₄ relative to its zirconium analog, quantified by Felten and Anderson [2], confers distinct catalyst activation kinetics that researchers should account for when designing polymerization protocols. This application scenario is appropriate for academic and industrial laboratories developing next-generation polyolefin catalysts.

Supported Hafnium Hydride Heterogeneous Catalysts

For heterogeneous ethylene polymerization applications, tetrabenzylhafnium can be supported on silica or alumina and subsequently activated by heating in hydrogen to generate surface hafnium hydride species. Vasnetsov et al. [3] demonstrated that this activation protocol produces a considerable increase in catalytic activity for ethylene polymerization, as confirmed by IR spectroscopic evidence of Hf–H bond formation. This hydrogen-induced activation pathway is unique to the benzyl ligand system and cannot be replicated using hafnium amides or halides. Procurement of tetrabenzylhafnium is indicated when the experimental workflow requires or would benefit from this hydrogen-activation capability.

Imine Benzylation Reagent for α-Branched Amines

Tetrabenzylhafnium functions as a stoichiometric organometallic reagent for the benzylation of N-tosyl imines and N-tert-butanesulfinyl imines, affording α-branched amines in excellent yields without requiring additional additives or catalysts [4]. This application scenario is distinct from polymerization catalysis and illustrates the compound‘s versatility as a ligand-transfer reagent. Researchers engaged in pharmaceutical intermediate synthesis or methodology development involving C–C bond formation should consider tetrabenzylhafnium as a procurement option when benzyl group transfer to electrophilic imine substrates is required.

Modular Synthesis of Hafnium Complexes for SAR

The tetrabenzylhafnium platform enables systematic preparation of hafnium complexes bearing diverse ancillary ligands for comparative structure–activity relationship studies. The benzyl ligands undergo clean protonolysis or hydrogenolysis, permitting sequential ligand introduction while maintaining hafnium‘s +4 oxidation state. As established in the iminopyrrolyl hafnium chemistry [1], controlling the stoichiometry of incoming ligands relative to Hf(CH₂Ph)₄ allows selective access to mono-, bis-, or higher-substituted complexes. This modularity is not readily achievable from hafnium halide precursors due to halide retention and different solubility profiles. Procurement of tetrabenzylhafnium is recommended for research programs requiring systematic exploration of hafnium coordination chemistry.

Application
Selection Property
Validation Focus
Hafnium single-site olefin polymerization catalysts
Lewis acidity context
Catalyst activation kinetics review
Supported hafnium hydride heterogeneous catalysts
Hydrogen-activation pathway
Surface hydride formation and activity enhancement review
Imine benzylation reagent for α-branched amines
Ligand-transfer reactivity
Benzylation yield and substrate scope review
Modular synthesis of hafnium complexes for SAR
Controlled ligand stoichiometry
Sequential ligand introduction and complex stability review
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